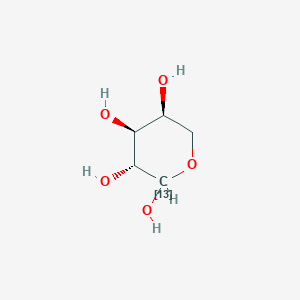
Isomaltopentaose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Isomaltopentaose” is a pentasaccharide composed of five glucose units linked by alpha-1,6-glycosidic bonds This structure is a type of oligosaccharide, which is a carbohydrate polymer made up of a small number of monosaccharides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Isomaltopentaose” typically involves enzymatic or chemical methods. Enzymatic synthesis uses glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. The reaction conditions for enzymatic synthesis often include optimal pH, temperature, and the presence of necessary cofactors.
Chemical synthesis, on the other hand, involves the stepwise addition of glucose units to a growing oligosaccharide chain. This method requires the use of protecting groups to prevent unwanted reactions and ensure the correct glycosidic linkage. The reaction conditions for chemical synthesis include specific solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of “this compound” may involve large-scale enzymatic processes due to their specificity and efficiency. These processes are optimized for high yield and purity, often using bioreactors to control the reaction environment. The final product is then purified using techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
“Isomaltopentaose” can undergo various chemical reactions, including:
Oxidation: The glucose units can be oxidized to form gluconic acid or other oxidized derivatives.
Reduction: The compound can be reduced to form sugar alcohols.
Substitution: Specific hydroxyl groups on the glucose units can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid, bromine water, and enzymes such as glucose oxidase.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Products include gluconic acid and other carboxylic acids.
Reduction: Products include sugar alcohols like sorbitol.
Substitution: Products vary depending on the substituent introduced, such as acetylated or methylated derivatives.
Wissenschaftliche Forschungsanwendungen
“Isomaltopentaose” has several applications in scientific research:
Chemistry: Used as a model compound to study carbohydrate chemistry and glycosidic bond formation.
Biology: Investigated for its role in cellular processes and as a potential prebiotic.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of bio-based materials and as a food additive for its functional properties.
Wirkmechanismus
The mechanism by which “Isomaltopentaose” exerts its effects depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing cellular processes such as metabolism and signaling. The molecular targets and pathways involved can vary, but often include carbohydrate-binding proteins and glycosylation pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maltose: A disaccharide composed of two glucose units linked by an alpha-1,4-glycosidic bond.
Isomaltose: A disaccharide with an alpha-1,6-glycosidic bond between two glucose units.
Dextran: A polysaccharide composed of glucose units linked primarily by alpha-1,6-glycosidic bonds.
Uniqueness
“Isomaltopentaose” is unique due to its specific pentasaccharide structure with consecutive alpha-1,6-glycosidic linkages. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(32)17(38)22(43)27(53-6)49-3-8-13(34)19(40)24(45)29(55-8)51-5-10-15(36)20(41)25(46)30(56-10)50-4-9-14(35)18(39)23(44)28(54-9)48-2-7-12(33)16(37)21(42)26(47)52-7/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21-,22-,23-,24-,25-,26?,27+,28+,29+,30+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJNEIZIUZSCIE-DQEKYIGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@H]([C@@H]([C@H](C(O5)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-benzylpyrazol-4-yl)oxy-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B8084114.png)








![D-[UL-13C6]glucose](/img/structure/B8084181.png)
![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B8084197.png)


